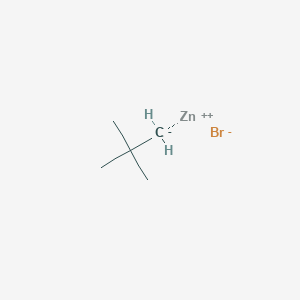

NEOPENTYLZINCBROMIDE

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H11BrZn |

|---|---|

Molecular Weight |

216.4 g/mol |

IUPAC Name |

zinc;2-methanidyl-2-methylpropane;bromide |

InChI |

InChI=1S/C5H11.BrH.Zn/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 |

InChI Key |

BFDYADSOGAJTMG-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)[CH2-].[Zn+2].[Br-] |

Origin of Product |

United States |

Synthetic Methodologies for Neopentylzinc Bromide

Direct Metal Insertion Reactions

Direct oxidative insertion of zinc metal into the carbon-bromide bond of neopentyl bromide stands as the most common and straightforward method for preparing neopentylzinc bromide. google.com This reaction involves treating neopentyl bromide (1-bromo-2,2-dimethylpropane) with a reactive form of zinc metal. vulcanchem.comsmolecule.com For the reaction to be effective, the zinc metal must be activated, as it is typically coated with a passivating layer of zinc oxide that inhibits the reaction. google.com

The core of the synthesis is the reaction between neopentyl bromide and zinc powder. chemicalbook.com The process requires an activated form of zinc to facilitate the insertion into the C-Br bond. google.com This activation is crucial for overcoming the inertness of the neopentyl halide and achieving practical conversion rates. The general scheme for this reaction is the direct insertion of Zn(0) into the alkyl halide bond to form the organozinc reagent.

The efficiency and success of neopentylzinc bromide synthesis are highly dependent on the specific reaction conditions and the presence of chemical additives that activate the zinc metal and facilitate the reaction.

Tetrahydrofuran (B95107) (THF) is the predominantly used solvent for the synthesis of neopentylzinc bromide. vulcanchem.comsmolecule.comevitachem.com It provides a suitable medium for the suspension of the zinc metal and reagents, and for the solubilization of the resulting organozinc product. evitachem.com While other polar solvents can be used for zinc insertion reactions, THF has been established as the standard for this particular transformation, often leading to the product being supplied as a solution in THF. smolecule.com

The activation of zinc is critical for the synthesis, and a combination of additives is often employed to achieve high yields. evitachem.com

Lithium Chloride (LiCl): This salt is typically included in the reaction mixture. chemicalbook.comevitachem.com While its precise role in the initial insertion is not fully detailed, lithium halides are known to play crucial roles in subsequent Negishi reactions by solubilizing organozinc species and forming more reactive "ate" complexes. researchgate.net Its presence is integral to the standard procedure for preparing neopentylzinc bromide. chemicalbook.comevitachem.com

Chlorotrimethylsilane (TMSCl): TMSCl is added as a zinc activating agent. chemicalbook.comevitachem.com It is believed to react with the passivating zinc oxide layer on the metal surface, exposing fresh, reactive zinc metal for the insertion reaction. google.com It is typically added to the zinc suspension shortly before the introduction of the neopentyl bromide. chemicalbook.com

Temperature and reaction duration are key parameters that must be optimized to ensure complete conversion. A typical procedure involves heating a suspension of zinc powder, lithium chloride, and tetrabutylammonium (B224687) iodide in THF to 50 °C, followed by the addition of chlorotrimethylsilane. chemicalbook.comevitachem.com After this activation step, neopentyl bromide is added, and the mixture is heated to 60 °C. chemicalbook.comevitachem.com The reaction progress is monitored over an extended period. For instance, one documented experiment showed 65% conversion after 18 hours, which increased to 97% after 64 hours of continuous heating, indicating that the reaction requires a significant amount of time to reach completion. chemicalbook.comevitachem.com

The following table summarizes experimental findings on the synthesis of neopentylzinc bromide, highlighting the impact of additives and reaction time on the conversion of neopentyl bromide.

| Experiment | Additives | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | LiCl, TBAI, TMSCl | 60 | 18 | 65 |

| 2 | LiCl, TBAI, TMSCl | 60 | 64 | 97 |

| 3 (Comparative) | LiCl, TMSCl (No Iodide) | 65 | 18 | 31.8 |

This table is based on data from documented chemical synthesis experiments. google.comchemicalbook.com

Neopentylzinc bromide is often generated in situ and used directly in subsequent synthetic steps, such as Negishi cross-coupling reactions, without isolation. uu.nlresearchgate.net This "one-pot" approach is highly advantageous because organozinc reagents are compatible with a wide range of functional groups that are not tolerated by more reactive organometallic compounds like Grignard or organolithium reagents. google.com The described synthetic procedure, where neopentyl bromide is added to an activated zinc slurry, results in a solution of neopentylzinc bromide that can be directly employed in further transformations. chemicalbook.comorganic-chemistry.org

Influence of Reaction Conditions and Additives

Role of Activating Agents (e.g., Lithium Chloride, Tetrabutylammonium Iodide, Chlorotrimethylsilane)

Transmetalation Routes to Organozinc Reagents

Transmetalation is a fundamental process in organometallic chemistry involving the transfer of an organic ligand from one metal to another. ncl.res.in This method is a common route for preparing organozinc reagents from more reactive organometallic compounds, such as organolithium (RLi) or Grignard reagents (RMgX). ncl.res.infishersci.fr The general reaction involves combining the organolithium or organomagnesium compound with a zinc halide, like zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂). ncl.res.inwikipedia.org

The primary advantage of synthesizing organozinc reagents via transmetalation is the resulting compound's enhanced functional group compatibility. researchgate.net Organolithium and Grignard reagents are highly reactive and often incompatible with sensitive functional groups like esters or ketones. wikipedia.orgharvard.edu In contrast, the corresponding organozinc reagents are significantly less reactive and more selective, allowing them to be used in complex molecules without unwanted side reactions. wikipedia.orgd-nb.info

This strategy is particularly valuable for preparing functionalized organozinc halides that cannot be synthesized by direct insertion of zinc into an organic halide due to the high reactivity of the precursor organometallics. ncl.res.in For instance, an aryl-lithium species can be transmetalated to an arylzinc compound, which is less reactive and better tolerates subsequent coupling reactions with functional groups like esters. wikipedia.org

The process can be generalized as follows:

From Organolithium: R-Li + ZnX₂ → R-ZnX + LiX fishersci.fr

From Grignard Reagent: R-MgX + ZnX₂ → R-ZnX + MgX₂ ncl.res.in

In these reactions, the thermodynamic driving force favors the placement of the more electropositive metal (lithium or magnesium) with the electronegative halide, leading to the formation of the more covalent carbon-zinc bond. eolss.net The resulting organozinc halide, such as neopentylzinc bromide, is often used in situ for further reactions. wikipedia.org

A crucial application of organozinc reagents prepared via transmetalation is in palladium-catalyzed cross-coupling reactions, like the Negishi coupling. researchgate.netresearchgate.net In the catalytic cycle of these reactions, the organozinc compound itself undergoes a subsequent transmetalation step, transferring its organic group (e.g., neopentyl) to the palladium catalyst. wikipedia.org For this to occur efficiently with alkylzinc species, halide ions must be present to form a higher-order "zincate" species (e.g., RZnX₃²⁻), which facilitates the transfer to the palladium center. wikipedia.orgresearchgate.net

Table 1: Illustrative Transmetalation Reactions for Organozinc Halide Synthesis

| Precursor Organometallic (M1-R) | Zinc Salt (ZnX₂) | Resulting Organozinc Reagent (R-ZnX) | Byproduct Salt |

|---|---|---|---|

| Neopentyllithium | Zinc Bromide | Neopentylzinc Bromide | Lithium Bromide |

| Neopentylmagnesium Bromide | Zinc Chloride | Neopentylzinc Chloride | Magnesium Bromochloride |

| Phenyllithium | Zinc Chloride | Phenylzinc Chloride | Lithium Chloride |

| Isopropylmagnesium Chloride | Zinc Bromide | Isopropylzinc Bromide | Magnesium Chlorobromide |

Molecular Structure and Electronic Considerations of Neopentylzinc Bromide

Coordination Geometry and Bonding Characteristics at the Zinc Center

The zinc atom in neopentylzinc bromide typically exhibits a tetrahedral geometry, a common arrangement for organozinc compounds. evitachem.com This geometry involves the central zinc atom bonded to a neopentyl group, a bromine atom, and often, coordinating solvent molecules like tetrahydrofuran (B95107) (THF) when in solution. vulcanchem.comevitachem.com The bonding in neopentylzinc bromide is characterized by a polar covalent bond between the carbon of the neopentyl group and the zinc atom. This C-Zn bond is a key feature, rendering the neopentyl group nucleophilic. smolecule.com

In the solid state or in non-coordinating solvents, organozinc halides like neopentylzinc bromide can form dimeric or higher-order structures. For instance, similar alkylzinc halides have been observed to form tetrameric cubane-type structures in benzene (B151609) solutions. researchgate.net In these aggregates, the zinc and bromine atoms form a core, with the alkyl groups extending outwards. researchgate.net The presence of coordinating solvents, however, tends to break down these aggregates into monomeric species. researchgate.net

Stereoelectronic Properties of the Neopentyl Group

The neopentyl group, (CH₃)₃CCH₂-, possesses distinct stereoelectronic properties that significantly influence the reactivity and stability of neopentylzinc bromide. ontosight.aichemicalbull.com

Steric Hindrance and Bulkiness of the Neopentyl Moiety

The most prominent feature of the neopentyl group is its significant steric bulk. ontosight.aifiveable.me The quaternary carbon atom at the β-position, bonded to three methyl groups, creates a sterically hindered environment around the zinc center. ontosight.aichemicalbull.com This bulkiness plays a crucial role in various chemical reactions. For instance, in nucleophilic substitution reactions, the large size of the neopentyl group can impede the approach of the nucleophile to the reaction center. libretexts.org

The steric hindrance provided by the neopentyl group also contributes to the stability of organometallic complexes. chemicalbull.comfiveable.me In transition metal chemistry, bulky ligands like neopentyl can prevent decomposition pathways by sterically shielding the metal center. libretexts.orgdigimat.in This steric protection can lead to enhanced thermal stability of the resulting complexes. libretexts.org For example, the neopentyl complex Ti[CH₂C(CH₃)₃]₄ has a significantly higher melting point (90 °C) compared to less sterically hindered analogues. libretexts.org

| Feature | Description |

| Steric Hindrance | The neopentyl group's large size physically obstructs the approach of other molecules to the reactive center. ontosight.aifiveable.melibretexts.org |

| Increased Stability | The bulkiness of the neopentyl group can enhance the thermal stability of organometallic compounds by preventing decomposition reactions. fiveable.melibretexts.org |

| Influence on Reactivity | The steric bulk can direct the outcome of chemical reactions, sometimes leading to specific stereoisomers. ontosight.ai |

Absence of β-Hydrogens and Implications for Organometallic Reactivity

A critical characteristic of the neopentyl group is the absence of hydrogen atoms on the β-carbon. evitachem.comdigimat.in This structural feature has profound implications for the reactivity of neopentylzinc bromide and other neopentyl-containing organometallic compounds. The lack of β-hydrogens prevents a common decomposition pathway known as β-hydride elimination. libretexts.orgwikipedia.org

β-hydride elimination is a process where a metal-alkyl complex decomposes to form a metal-hydride and an alkene. wikipedia.org This reaction requires a hydrogen atom on the carbon atom beta to the metal. wikipedia.org Since the neopentyl group has no such hydrogens, complexes containing this ligand are inherently more stable towards this decomposition route. evitachem.comlibretexts.org This stability is particularly advantageous in transition metal-catalyzed cross-coupling reactions, where β-hydride elimination can be a detrimental side reaction leading to catalyst deactivation and reduced product yields. evitachem.comresearchgate.net The use of bis-neopentylzinc, which also lacks β-hydrogens, has been shown to completely eliminate this catalyst deactivation pathway in certain Negishi cross-coupling reactions. researchgate.net

Theoretical and Computational Studies on Neopentylzinc Bromide Structure and Reactivity

Theoretical and computational methods, such as Density Functional Theory (DFT), have been employed to investigate the structure, bonding, and reactivity of organometallic compounds, including those with neopentyl ligands. osti.govosti.gov These studies provide valuable insights into the electronic structure and help rationalize experimental observations.

Computational studies on related neopentylphosphine palladium complexes have explored how the steric and electronic properties of the neopentyl group influence the geometry and reactivity of the metal center. researchgate.netresearchgate.net For instance, calculations have shown that the steric demand of neopentyl-containing ligands can vary depending on the coordination environment of the metal. researchgate.netresearchgate.net In some cases, the neopentyl group's flexibility allows it to adapt its conformation to minimize steric strain while still exerting significant steric influence. researchgate.net

While specific DFT studies solely on neopentylzinc bromide are not extensively detailed in the provided search results, the principles derived from computational work on analogous systems are applicable. These studies help to quantify the steric parameters of the neopentyl group and understand its electronic effects, such as its role as a σ-donor ligand. unisa.it Such theoretical work complements experimental findings and aids in the rational design of new catalysts and reagents based on the unique properties of the neopentyl moiety.

Mechanistic Investigations of Reactions Involving Neopentylzinc Bromide

Fundamental Reactivity Pathways

Neopentylzinc bromide exhibits characteristic reactivity as both a potent nucleophile and a participant in oxidative addition reactions. vulcanchem.comevitachem.com These fundamental pathways are central to its utility in a variety of chemical transformations.

Nucleophilic Substitution Processes

Neopentylzinc bromide is recognized for its high reactivity in nucleophilic substitution reactions. vulcanchem.comsmolecule.com In these processes, the neopentyl group, acting as a nucleophile, displaces a leaving group on an electrophilic substrate. However, the bulky nature of the neopentyl group introduces significant steric hindrance. embibe.comdoubtnut.com This steric bulk can slow down the rate of nucleophilic substitution reactions, as it impedes the backside attack required for a typical SN2 mechanism. embibe.comdoubtnut.com The reaction mechanism involves the nucleophilic reagent providing a pair of electrons to form a new covalent bond with the carbon atom of the substrate, while the bond to the leaving group is broken. libretexts.org

The stability of the carbocation formed upon cleavage of the carbon-bromine bond also plays a role. The primary carbocation that would result from the heterolytic cleavage of the C-Br bond in neopentyl bromide is inherently unstable, making this pathway less favorable and contributing to the slow reaction kinetics. doubtnut.com

Oxidative Addition to Organic Halides

Oxidative addition is a key step in many transition metal-catalyzed reactions involving neopentylzinc bromide. vulcanchem.com This process typically involves the insertion of a low-valent metal center, such as palladium(0), into the carbon-halogen bond of an organic halide. csbsju.edunobelprize.org For aryl and vinyl halides, this often proceeds through a concerted mechanism. libretexts.org The reaction of neopentylzinc bromide with organic bromides can also occur via oxidative addition, a process influenced by the structure-reactivity relationship of the compound. smolecule.com

In the context of palladium catalysis, the oxidative addition of an aryl or vinyl halide to the palladium(0) catalyst is a crucial initiating step. csbsju.edulibretexts.org This step results in the formation of a palladium(II) intermediate, which then participates in subsequent steps of the catalytic cycle. evitachem.comcsbsju.edu The reactivity of the organic halide in oxidative addition is dependent on the halogen, with the trend being I > Br > Cl. libretexts.org

Catalytic Reaction Mechanisms

Neopentylzinc bromide is a prominent reagent in palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon bonds. vulcanchem.comsmolecule.com The mechanism of these reactions involves a catalytic cycle comprising several key elementary steps.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, utilize organozinc compounds like neopentylzinc bromide to transfer an organic group to an organic halide. csbsju.edunobelprize.orgwikipedia.org The general catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination. evitachem.comnih.gov The use of neopentylzinc bromide is advantageous because the neopentyl group lacks β-hydrogens, which can suppress the undesired side reaction of β-hydride elimination. evitachem.com This property contributes to the efficiency and longevity of the catalyst. evitachem.comresearchgate.net The addition of salts like lithium bromide can further prevent catalyst deactivation. vulcanchem.comresearchgate.net

A typical reaction scheme is as follows: Ar-X + (CH₃)₃CCH₂ZnBr --(Pd catalyst)--> Ar-CH₂C(CH₃)₃ + ZnXBr Where Ar-X represents an aryl halide. evitachem.com

Oxidative Addition Step

The catalytic cycle is initiated by the oxidative addition of an organic halide (e.g., an aryl bromide) to a low-valent palladium(0) complex. evitachem.comnobelprize.org This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) complex. evitachem.comcsbsju.edu The palladium center is oxidized from the 0 to the +2 oxidation state. For this step to occur, the palladium complex often needs to have open coordination sites, which may require the dissociation of a ligand from a saturated metal complex. libretexts.org The oxidative addition is often the rate-determining step in the catalytic cycle. uwindsor.ca

Table 1: Key Features of the Oxidative Addition Step

| Feature | Description |

|---|---|

| Reactants | Palladium(0) complex, Organic halide (e.g., Aryl bromide) |

| Product | Organopalladium(II) halide complex |

| Mechanism | Typically a concerted process for aryl and vinyl halides. libretexts.org |

| Significance | Initiates the catalytic cycle and brings the organic halide into the coordination sphere of the palladium catalyst. evitachem.com |

Transmetalation Step (Neopentyl Group Transfer)

Following oxidative addition, the transmetalation step occurs. In this process, the neopentyl group is transferred from the zinc atom of neopentylzinc bromide to the palladium(II) center of the organopalladium complex. evitachem.comcsbsju.edu This results in the formation of a diorganopalladium(II) complex and a zinc halide byproduct. wikipedia.org Transmetalation is a crucial step where the two organic fragments that will be coupled are brought together on the same palladium atom. nobelprize.org The mechanism of transmetalation can be complex and may involve associative or dissociative pathways. uva.es The nature of the ligands on the palladium and the specific organometallic reagent used can influence the rate and mechanism of this step. nih.gov

Table 2: Key Features of the Transmetalation Step

| Feature | Description |

|---|---|

| Reactants | Organopalladium(II) halide complex, Neopentylzinc bromide |

| Product | Diorganopalladium(II) complex, Zinc halide |

| Mechanism | Transfer of the neopentyl group from zinc to palladium. evitachem.com |

| Significance | Assembles both organic coupling partners on the palladium center, preceding the final bond-forming step. nobelprize.org |

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the diorganopalladium(II) complex are coupled to form the final product, and the palladium(0) catalyst is regenerated, allowing the cycle to continue. evitachem.com

Reductive Elimination Step

One of the challenges in palladium-catalyzed cross-coupling reactions is the potential for catalyst deactivation. vulcanchem.com However, the use of neopentylzinc bromide can help minimize this issue, contributing to the longevity of the catalyst. vulcanchem.com

Factors Influencing Catalyst Longevity and Deactivation

Catalyst deactivation is a significant concern in industrial catalytic processes, leading to increased costs due to catalyst replacement and process shutdowns. mdpi.com The stability and lifetime of a catalyst are critical for both economic and practical reasons. catalysis.blog Deactivation can occur through several mechanisms, including poisoning, fouling, sintering, and chemical alteration of the active catalytic phase. mdpi.com

In the context of palladium-catalyzed reactions with organozinc reagents, a major deactivation pathway is β-hydride elimination. sci-hub.se This process competes with the desired reductive elimination and can lead to the formation of inactive palladium-hydride species. sci-hub.se However, the use of neopentylzinc bromide is advantageous because it lacks β-hydrogens, thereby preventing this specific deactivation pathway. evitachem.com

Several factors can influence the longevity of the catalyst:

Additives: The presence of salts like lithium bromide (LiBr) can significantly impact catalyst lifetime. sci-hub.seresearchgate.net LiBr is thought to coordinate to the palladium center, which helps to prevent β-hydride elimination. sci-hub.seresearchgate.net

Ligands: The choice of ligand coordinated to the metal center is crucial. N-Heterocyclic carbenes (NHCs) are often used in these reactions. sci-hub.seresearchgate.net The steric and electronic properties of the NHC ligand can influence the stability of the catalytic intermediates and prevent deactivation pathways. researchgate.net

Temperature: Temperature affects reaction kinetics, but excessively high temperatures can lead to catalyst deactivation through mechanisms like sintering. ajpojournals.org

Reactant Concentration: The concentration of reactants can influence the reaction rate and the stability of the catalyst. solubilityofthings.com

| Factor | Influence on Catalyst Longevity |

| Neopentyl group | Lacks β-hydrogens, preventing a key deactivation pathway (β-hydride elimination). evitachem.com |

| Lithium Bromide (LiBr) | Coordinates to the palladium catalyst, inhibiting β-hydride elimination and prolonging catalyst life. sci-hub.seresearchgate.net |

| N-Heterocyclic Carbene (NHC) Ligands | Stabilize the palladium center and their steric bulk can hinder deactivation processes. sci-hub.seresearchgate.netresearchgate.net |

| Temperature | Higher temperatures can increase reaction rates but may also accelerate catalyst deactivation. ajpojournals.org |

| Reactant Concentration | Can affect the rate of the desired reaction versus deactivation pathways. solubilityofthings.com |

Nickel-Catalyzed Cross-Coupling Mechanisms

Nickel-catalyzed cross-coupling reactions provide a powerful method for forming carbon-carbon bonds and are often used as an alternative to palladium-based systems. oaes.ccoaepublish.com These reactions can proceed through various mechanistic pathways, often involving radical intermediates. nih.gov

A common mechanistic cycle for nickel-catalyzed cross-electrophile coupling involves the following key steps: nih.gov

Oxidative Addition: A low-valent nickel complex, often Ni(0), reacts with one of the electrophiles (e.g., an aryl halide) to form a Ni(II) intermediate. oaes.cc

Radical Formation: The Ni(II) intermediate can then react with the second electrophile (e.g., an alkyl halide) to generate a radical species. nih.gov

Radical Chain Process: The reaction can then proceed through a radical chain mechanism, where the generated radical reacts with other species in the reaction mixture to form the final product and regenerate the active nickel catalyst. nih.govnih.gov

The specific mechanism can be influenced by the nature of the ligands, the reducing agent used, and the substrates themselves. oaes.cc For instance, the use of pyridine-type ligands often favors radical pathways. oaes.cc

Role of Ligands and Additives in Catalytic Cycles (e.g., Lithium Bromide, N-Heterocyclic Carbenes)

Ligands and additives play a critical role in directing the course of catalytic reactions involving neopentylzinc bromide.

Lithium Bromide (LiBr): This salt is often present in preparations of organozinc reagents or can be added intentionally. sci-hub.se In palladium-catalyzed cross-couplings, LiBr has been shown to be crucial for preventing catalyst deactivation. sci-hub.seresearchgate.net It is proposed that the bromide ion coordinates to the palladium intermediate, which inhibits the detrimental β-hydride elimination pathway. sci-hub.seresearchgate.net In some cases, LiBr can also facilitate the transmetalation step by forming higher-order zincates, which are more nucleophilic. researchgate.net

N-Heterocyclic Carbenes (NHCs): NHCs have become important ligands in cross-coupling reactions due to their strong σ-donating ability and steric tunability. beilstein-journals.orgscripps.edursc.org They form stable complexes with metals like palladium and nickel. researchgate.netbeilstein-journals.org The steric bulk of NHC ligands can help to promote reductive elimination and prevent unwanted side reactions, thereby increasing the efficiency and lifetime of the catalyst. researchgate.netresearchgate.net The electronic properties of the NHC can also be modified to fine-tune the reactivity of the catalyst. scripps.edu

Regioselectivity and Stereoselectivity in Neopentyl Group Transfer

Influence of Steric Bulk on Reaction Outcome and Selectivity

In cross-coupling reactions, the bulky nature of the neopentyl group can influence which position of a substrate it will attack. smolecule.com For example, in reactions with substrates possessing multiple reactive sites, the neopentyl group will preferentially react at the less sterically hindered position. wikipedia.org This steric control can be exploited to achieve high regioselectivity in organic synthesis. nih.gov

The steric hindrance of the neopentyl group also affects the rate of reaction. wikipedia.org For instance, SN2 reactions involving neopentyl halides are significantly slower than those with less bulky primary alkyl halides. masterorganicchemistry.comwikipedia.org However, in the context of cross-coupling reactions with neopentylzinc bromide, the reagent can still participate effectively, affording good yields with appropriate catalytic systems. core.ac.uk

| Reaction Type | Influence of Neopentyl Steric Bulk |

| Cross-Coupling | Directs the neopentyl group to the less sterically hindered position on the electrophile. wikipedia.orgsmolecule.com |

| SN2 Reactions | Significantly slows down the reaction rate compared to less bulky alkyl halides. masterorganicchemistry.comwikipedia.org |

Studies on Diastereoselective and Enantioselective Transformations

The development of diastereoselective and enantioselective transformations involving the transfer of a neopentyl group is an active area of research. These reactions aim to control the three-dimensional arrangement of atoms in the product molecule, which is crucial for the synthesis of chiral compounds such as pharmaceuticals.

Diastereoselective Reactions: In these reactions, a chiral center already present in the substrate or catalyst directs the formation of a new stereocenter with a specific relative configuration. The steric bulk of the neopentyl group can play a role in enhancing the diastereoselectivity by creating a more ordered transition state.

Enantioselective Reactions: These reactions use a chiral catalyst to convert a prochiral substrate into a single enantiomer of the product. Chiral ligands, often in combination with a metal catalyst, are employed to create a chiral environment around the reacting molecules. While challenging, enantioselective additions of organozinc reagents to carbonyl compounds and other electrophiles have been successfully developed. researchgate.net The principles of these reactions can be extended to the transfer of the neopentyl group from neopentylzinc bromide.

The design of effective chiral ligands and catalytic systems is key to achieving high levels of stereocontrol in these transformations. researchgate.net

Dummy Ligand Effects in Asymmetric Alkylation with Organozinc Compounds

In the realm of asymmetric synthesis, mixed organozinc reagents of the type R¹(R²)Zn are invaluable for creating specific carbon-carbon bonds with high stereocontrol. In these reagents, one organic group (R¹) is the "transfer" group intended to react with a substrate, while the second group (R²) is a non-transferable or "dummy" ligand. The primary role of the dummy ligand is to remain attached to the zinc center, thereby ensuring that only the desired R¹ group participates in the alkylation. This selectivity is crucial for reaction efficiency and purity of the final product.

The neopentyl group is an excellent example of a sterically demanding ligand that functions effectively as a dummy ligand in the enantioselective alkylation of aldehydes. google.com Its significant steric bulk inhibits its transfer to the carbonyl carbon of the aldehyde, favoring the transfer of the more valuable, and typically less hindered, functionalized alkyl group. google.com This principle is a cornerstone of a method developed for the highly selective alkylation of aldehydes. google.com

Research into the enantioselective addition of mixed dialkylzinc compounds to aldehydes has provided clear evidence of the neopentyl group's efficacy. In a key study, a catalyst system comprising (R,R)-1,2-bis(trifluoromethanesulfonamido)cyclohexane as a chiral ligand and titanium tetraisopropylate as a Lewis acid was used to facilitate the reaction. google.com When a mixed organozinc reagent containing a functionalized group (4-pivaloxybutyl) and a neopentyl dummy ligand was reacted with an aldehyde, only the desired 4-pivaloxybutyl group was transferred, achieving a high degree of enantioselectivity. google.com

The importance of the dummy ligand's structure is highlighted when comparing the performance of the neopentyl group against less sterically hindered alternatives. google.com The experimental data demonstrates that a switch to smaller dummy ligands leads to a notable loss of selectivity. google.com

Table 1: Effect of Dummy Ligand on the Alkylation of Aldehydes google.com

| Dummy Ligand | Desired Product Formation | Undesired Product (from Dummy Ligand Transfer) |

| Neopentyl | Exclusive Transfer | 0% |

| Neophyl | Exclusive Transfer | 0% |

| Isobutyl | Major Product | 5% |

| Isopropyl | Major Product | 18% |

As shown in Table 1, both the neopentyl and neophyl groups completely suppressed the transfer of the dummy ligand, leading exclusively to the desired product. google.com However, when the sterically less demanding isobutyl and isopropyl groups were used as dummy ligands, they were partially transferred to the aldehyde, resulting in the formation of 5% and 18% of the undesired byproduct, respectively. google.com This demonstrates that while the desired product is still formed in excess, the reaction's efficiency and purity are compromised. google.com

These findings underscore the critical role of steric hindrance in directing the reactivity of mixed organozinc reagents. The bulky neopentyl group effectively acts as a placeholder, ensuring that the valuable, functionalized part of the reagent is selectively delivered to the substrate in asymmetric alkylation reactions.

Applications of Neopentylzinc Bromide in Advanced Organic Synthesis

Carbon-Carbon Bond Forming Reactions

Neopentylzinc bromide is a key reagent in several types of carbon-carbon bond-forming reactions, which are fundamental to the assembly of complex organic structures.

Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a powerful tool for creating carbon-carbon bonds. wikipedia.org Neopentylzinc bromide serves as an effective nucleophile in these reactions, enabling the transfer of the neopentyl group to various electrophiles. vulcanchem.com

The general mechanism involves the oxidative addition of the organic halide to a low-valent palladium or nickel catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. illinois.eduevitachem.com

Research has shown that additives like lithium bromide (LiBr) can be crucial in preventing catalyst deactivation, particularly in palladium-catalyzed reactions involving N-heterocyclic carbene (NHC) ligands. vulcanchem.comresearchgate.net The bromide ion is thought to coordinate to the palladium center, inhibiting β-hydride elimination, a common catalyst decomposition pathway. researchgate.net The use of neopentylzinc bromide is particularly advantageous in certain palladium-catalyzed processes due to its steric hindrance, which can enhance reaction efficiency. vulcanchem.com

Table 1: Examples of Negishi Cross-Coupling Reactions

| Catalyst | Electrophile | Coupling Partner | Product | Yield (%) | Reference |

| Pd(PPh₃)₄ | Aryl Halide | Neopentylzinc Bromide | Aryl-neopentane | Good | wikipedia.orgorganic-chemistry.org |

| Ni(acac)₂/Ligand | Vinyl Halide | Neopentylzinc Bromide | Vinyl-neopentane | Good | wikipedia.org |

| Pd-PEPPSI-IPent | 1-bromo-4-butylbenzene | Prenylzinc Bromide | 1-butyl-4-prenylbenzene | 94 | nih.gov |

Three-Component Coupling Reactions

Neopentylzinc bromide can participate in three-component coupling reactions, which allow for the efficient construction of complex molecules in a single step. For instance, a nickel-catalyzed three-component reaction of α-ketoaldehydes, 1,3-dicarbonyl compounds, and organic boronic acids has been reported to produce a wide range of products containing 1,3- and 1,4-diketones in excellent yields. organic-chemistry.org While this specific example uses a boronic acid, the principle of multi-component reactions highlights the versatility of organometallic reagents like neopentylzinc bromide in convergent synthetic strategies.

Alkylation Reactions (e.g., to Carbonyl Compounds, Imines)

Neopentylzinc bromide is employed in the alkylation of various electrophiles, including carbonyl compounds and imines, to introduce the neopentyl group. smolecule.com

Carbonyl Compounds: The addition of organozinc reagents to carbonyl compounds is a fundamental method for synthesizing secondary and tertiary alcohols. researchgate.net While organozinc halides themselves are generally not reactive enough to attack ketones or esters directly, their reactivity can be enhanced through the use of catalysts. scispace.com For example, zinc(II)-catalyzed Grignard additions to ketones have been developed to produce tertiary alcohols with high chemoselectivity. researchgate.net

Imines: Imines, being less electrophilic than their carbonyl counterparts, often require activation for nucleophilic attack. nih.gov This can be achieved through the use of Brønsted or Lewis acids. nih.gov The addition of organometallic reagents to activated imines is a reliable method for synthesizing α-branched amines. wiley-vch.de

Functional Group Tolerant Transformations

A significant advantage of organozinc reagents like neopentylzinc bromide is their tolerance of a wide variety of functional groups. researchgate.net This property allows for their use in the synthesis of complex molecules without the need for extensive protecting group strategies. scispace.comresearchgate.net For example, nickel-catalyzed reductive cross-coupling reactions using organozinc reagents have been shown to tolerate various functional groups, and the reactions can be performed under ambient conditions. organic-chemistry.org This tolerance extends to sensitive functionalities such as esters, nitriles, and even some acidic protons, making neopentylzinc bromide a valuable tool in the synthesis of highly functionalized molecules. researchgate.netmdpi.com

Synthesis of Complex Molecular Architectures

The unique reactivity and functional group tolerance of neopentylzinc bromide make it an important building block in the synthesis of complex and polyfunctionalized molecules. smolecule.comscbt.com

Utility as a Building Block for Polyfunctionalized Compounds

An organic building block is a fundamental molecular unit used to construct larger, more complex molecules. scbt.comboronmolecular.com Neopentylzinc bromide, with its reactive carbon-zinc bond and tolerance for various functional groups, serves as an excellent building block for introducing the sterically demanding neopentyl moiety into polyfunctionalized compounds. researchgate.net This is particularly valuable in medicinal chemistry and materials science, where the precise construction of complex molecular architectures is essential. smolecule.comboronmolecular.com The ability to form carbon-carbon bonds with high regio- and stereoselectivity further enhances its utility in the synthesis of intricate target molecules. researchgate.net

Strategies for Constructing Sterically Challenged Compounds

The construction of molecules with significant steric congestion, such as those containing quaternary carbon centers, presents a formidable challenge in organic synthesis. Neopentylzinc bromide has emerged as a valuable tool in this domain, primarily through its application in palladium- or nickel-catalyzed cross-coupling reactions. vulcanchem.comuiowa.edu The bulky neopentyl group (a 2,2-dimethylpropyl group) makes this reagent particularly effective for specific synthetic strategies where steric hindrance is a key consideration. vulcanchem.comsmolecule.com

The primary strategy involves the transfer of the neopentyl group to various electrophiles, such as aryl or vinyl halides. vulcanchem.com This process, a type of Negishi cross-coupling reaction, is facilitated by a transition metal catalyst, typically palladium or nickel complexes. vulcanchem.comresearchgate.net The mechanism generally proceeds through a catalytic cycle involving oxidative addition of the electrophile to the metal center, followed by transmetalation with neopentylzinc bromide, and concluding with reductive elimination to form the desired product and regenerate the catalyst. illinois.edunih.gov

The steric bulk of the neopentyl group can influence the reaction's feasibility and outcome. While sterically demanding substrates often pose challenges in coupling reactions, the use of neopentylzinc reagents can be advantageous. nih.gov For instance, nickel-catalyzed couplings have been successfully employed for carbon-carbon bond formation at neopentyl centers, demonstrating the value of these reactions in creating highly congested molecular architectures. uiowa.edu However, steric hindrance around the reaction site can also reduce the coupling ability of organozinc reagents, sometimes requiring more severe reaction conditions to achieve completion. mdpi.com

Research has shown that neopentyl iodides can be effectively cross-coupled with diarylzinc reagents in the presence of a nickel catalyst. core.ac.uk The choice of catalyst and ligands is crucial in overcoming the steric barriers. The development of specialized ligands, such as bulky, electron-rich phosphines, has expanded the scope of these reactions to include more challenging substrates. orgsyn.org

Below is a table summarizing representative cross-coupling reactions involving neopentylzinc bromide for the synthesis of sterically hindered compounds.

| Electrophile | Catalyst/Ligand | Solvent | Product | Yield (%) |

| Aryl Halide | Palladium Complex | THF | Aryl-neopentane | Varies |

| Vinyl Halide | Palladium Complex | THF | Vinyl-neopentane | Varies |

| Neopentyl Iodide | Nickel Catalyst | - | Bis-neopentyl | - |

| Aryl Bromide | Pd-PEPPSI-IPent | THF | Aryl-neopentane | ~81% |

This table represents generalized and specific examples of Negishi-type cross-coupling reactions. Yields are highly dependent on the specific substrates, catalysts, and reaction conditions used.

Analytical and Spectroscopic Characterization Techniques for Organozinc Species

In Situ Spectroscopic Monitoring of Organozinc Reaction Intermediates

The study of reaction mechanisms involving organozinc reagents greatly benefits from in situ spectroscopic techniques, which allow for the observation of transient intermediates and the tracking of reactant and product concentrations in real-time.

Detailed research findings indicate that techniques such as in situ infrared (IR) spectroscopy and X-ray absorption spectroscopy are powerful tools for investigating organozinc reaction pathways. rsc.orgnih.gov For instance, in palladium-catalyzed Negishi-type coupling reactions, in situ IR has been used to monitor the conversion of carbonyl compounds when reacting with organozinc reagents like benzylzinc bromide. acs.org Studies on phenylzinc reagents have utilized both in situ IR and X-ray absorption spectroscopy to reveal relationships between the Zn-C bond distance and the reaction rate. rsc.orgnih.gov Similarly, in the context of CO2 hydrogenation over Cu/ZnO catalysts, in situ FTIR spectroscopy has been instrumental in identifying various intermediate species, including carbonates, carbonyls, and formates, adsorbed on the catalyst surface. rsc.org These methods provide critical insights into the electronic and structural dynamics of the reacting species, which is essential for optimizing reaction conditions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the characterization of organometallic compounds, including neopentylzinc bromide. libretexts.org Both ¹H and ¹³C NMR provide detailed information about the molecular structure in solution. libretexts.orgnih.gov Advanced NMR techniques, including multidimensional NMR, are used for unambiguous signal assignment and for studying dynamic processes. ucd.ieutu.fi

For neopentylzinc bromide, ¹H NMR spectroscopy would show characteristic signals for the neopentyl group. The methylene (B1212753) protons (–CH₂–) directly attached to the zinc atom are expected to appear at a distinct chemical shift compared to the methyl protons of the tert-butyl group. libretexts.org Similarly, ¹³C NMR would provide signals for the different carbon environments within the neopentyl moiety. The chemical shifts can be influenced by factors such as the solvent and the presence of coordinating ligands. mdpi.com While detailed, specific studies on neopentylzinc bromide are not extensively published, data from related organozinc complexes and general principles of NMR spectroscopy allow for the prediction of its spectral characteristics. acs.orgrsc.org

Interactive Table 1: Predicted NMR Data for the Neopentyl Group in Neopentylzinc Bromide

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -C(CH₃)₃ | ~1.0 | Singlet (s) |

| ¹H | -CH₂-Zn | ~0.4 - 1.0 | Singlet (s) |

| ¹³C | -C (CH₃)₃ | ~30-32 | |

| ¹³C | -C(C H₃)₃ | ~30-32 | |

| ¹³C | -C H₂-Zn | ~10-20 |

Note: Predicted values are based on general principles and data for similar compounds. Actual shifts may vary based on solvent and experimental conditions.

X-ray Diffraction Analysis of Related Organozinc Structures

X-ray diffraction (XRD) on single crystals is the definitive method for determining the solid-state structure of molecules, providing precise information on bond lengths, bond angles, and crystal packing. libretexts.orglucideon.com While neopentylzinc bromide is often used as a solution, the structural analysis of related crystalline organozinc compounds offers invaluable insight into their nature. Organozinc compounds frequently form aggregates like dimers, tetramers, or polymers in the solid state, often incorporating solvent molecules into their structure. rsc.orgresearchgate.net

For example, X-ray diffraction studies on organozinc sulfinates derived from the reaction of dialkylzincs with SO₂ have revealed diverse structural motifs depending on the organic group. rsc.org The methyl derivative forms a one-dimensional polymer, while the tert-butyl analogue crystallizes as a tetramer, and the phenyl derivative forms a solvated dimer. rsc.org These studies highlight the tendency of organozinc species to form complex structures governed by steric and electronic factors. Such structural data is fundamental to understanding the Schlenk equilibrium and the nature of the reactive species in solution.

Interactive Table 3: Selected Structural Data for a Related Organozinc Compound

| Compound | Formula | Crystal System | Key Structural Feature | Ref. |

| Tetrameric Zinc Sulfinate | [(tBuSO₂)ZntBu]₄ | Not Specified | Tetrameric aggregate | rsc.org |

| Dimeric Zinc Sulfinate | [(PhSO₂)ZnPh]₂·2THF | Not Specified | Dimer with two coordinated THF molecules | rsc.org |

Application of Computational Chemistry for Reactivity Prediction and Mechanism Elucidation

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for studying organozinc compounds. walshmedicalmedia.com It complements experimental data by providing insights into molecular structures, reaction energies, and transition states that are often difficult to observe directly. researchgate.netwalshmedicalmedia.compsu.edu

Computational studies can predict the most stable structures of organozinc reagents in solution, clarifying the nature of solvation and aggregation. researchgate.net A combined computational workflow and experimental validation using X-ray absorption spectroscopy has been used to investigate the solvation states of species like ZnMeCl and ZnMe₂ in THF, revealing the existence of various solvated species at room temperature. researchgate.net Furthermore, DFT calculations are widely used to elucidate reaction mechanisms. researchgate.netchemrxiv.org By modeling the energy profiles of possible reaction pathways, researchers can predict the most favorable mechanism, identify key intermediates, and understand the role of solvents and additives. researchgate.netrsc.org This predictive power is crucial for designing new reactions and optimizing existing synthetic protocols involving reagents like neopentylzinc bromide. chemrxiv.orgmi-6.co.jp

Future Directions and Emerging Research Areas for Neopentylzinc Bromide

Sustainable and Green Synthetic Approaches

The development of environmentally benign synthetic methods is a critical focus of modern chemistry. For organozinc reagents like neopentylzinc bromide, this translates to exploring aqueous reaction conditions and minimizing the use of hazardous organic solvents. libretexts.org The Barbier reaction, a one-pot synthesis that is similar to the Grignard reaction, offers a greener alternative by often being viable in water. libretexts.org This approach reduces the reliance on volatile and flammable solvents, contributing to safer and more sustainable laboratory practices. Research into zinc-mediated, palladium-catalyzed cross-couplings in water at room temperature without the prior formation of the organozinc reagent further exemplifies the move towards greener chemistry. organic-chemistry.org

Another avenue for sustainable synthesis involves the activation of zinc metal. The Rieke method, which utilizes an alkali metal with an electron carrier, is a well-established technique for preparing highly reactive "Rieke zinc." mdpi.com This activated zinc can facilitate the synthesis of organozinc compounds under milder conditions. Furthermore, the use of zinc bromide as a mediator in ionothermal synthesis of microporous polymers showcases its potential in solvent-free reaction systems. rsc.org

| Activation Method | Description | Sustainability Aspect |

| Barbier Reaction | A one-pot reaction of an alkyl halide, a carbonyl compound, and a metal, which can often be conducted in water. libretexts.org | Reduces the need for volatile organic solvents. libretexts.org |

| Rieke Zinc | Highly reactive zinc prepared by the reduction of a zinc salt with an alkali metal. mdpi.com | Enables reactions under milder conditions, potentially reducing energy consumption. |

| Ionothermal Synthesis | Utilizes ionic liquids or molten salts as both solvent and catalyst, often at elevated temperatures. rsc.org | Offers a solvent-free reaction environment. rsc.org |

Exploration of Novel Catalytic Systems Beyond Palladium and Nickel

While palladium and nickel have traditionally dominated the landscape of cross-coupling reactions involving neopentylzinc bromide, research is expanding to include other transition metals. vulcanchem.comcore.ac.uk The exploration of alternative catalysts is driven by the desire to improve reaction efficiency, reduce costs, and overcome the toxicity associated with some heavy metals. mdpi.com Copper-catalyzed reactions, for instance, are gaining traction as a more economical and less toxic alternative for certain transformations. mdpi.com

Iron-catalyzed cross-coupling reactions are also emerging as a promising area. Iron is an abundant and environmentally benign metal, making it an attractive candidate for developing sustainable catalytic processes. The development of novel ligand systems is crucial for unlocking the full potential of these alternative metal catalysts, enabling them to effectively mediate reactions with organozinc reagents like neopentylzinc bromide.

Integration with Flow Chemistry and Automated Synthesis Paradigms

The integration of neopentylzinc bromide chemistry with continuous flow and automated synthesis technologies represents a significant step towards more efficient and scalable chemical production. vapourtec.com Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety. vapourtec.com The in-situ generation of organozinc reagents in a flow system, followed by their immediate use in subsequent reactions, can streamline multi-step syntheses and minimize the handling of reactive intermediates. researchgate.net

Automated synthesis platforms, guided by algorithms and real-time reaction monitoring, can rapidly screen and optimize reaction conditions for neopentylzinc bromide-mediated transformations. This high-throughput approach accelerates the discovery of new reactions and the development of robust synthetic protocols. The combination of flow chemistry and automation has the potential to revolutionize the way complex molecules are synthesized, making the process faster, more efficient, and more reproducible.

Expanding the Scope of Neopentylzinc Bromide in Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer a powerful strategy for the rapid construction of complex molecular architectures. arkat-usa.org Neopentylzinc bromide is being increasingly explored as a key component in the design of novel cascade sequences. These reactions can be initiated by various catalytic systems, including transition metals and organocatalysts. arkat-usa.orgmdpi.com

For example, a cascade reaction might involve an initial neopentylzinc bromide-mediated coupling, followed by an intramolecular cyclization or rearrangement. researchgate.net The development of such processes is important from both an economic and a green chemistry perspective, as they reduce the number of synthetic steps, minimize waste generation, and save on reagents and energy. arkat-usa.org The challenge lies in designing reaction sequences where each step proceeds with high selectivity and efficiency.

Mechanistic Deepening through Advanced Analytical Tools

A thorough understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. slideshare.net Advanced analytical techniques are providing unprecedented insights into the intricate pathways of neopentylzinc bromide reactions. For instance, single-particle fluorescence microscopy has been used to directly observe organozinc intermediates on the surface of zinc metal, shedding light on the previously elusive solvent effects in their synthesis. nih.gov

Kinetic studies, isotope labeling experiments, and computational modeling are also crucial tools for elucidating reaction mechanisms. slideshare.net By identifying key intermediates and transition states, chemists can rationally design more efficient catalysts and reaction conditions. For example, understanding the role of additives like lithium chloride in preventing catalyst deactivation in palladium-catalyzed cross-coupling reactions has been instrumental in developing more robust and sustainable processes. researchgate.netsci-hub.se This deeper mechanistic understanding will continue to drive innovation in the application of neopentylzinc bromide.

| Analytical Technique | Application in Studying Neopentylzinc Bromide Reactions |

| Single-Particle Fluorescence Microscopy | Direct observation of surface intermediates and solvent effects during organozinc reagent formation. nih.gov |

| NMR Spectroscopy | Characterization of reaction intermediates and monitoring reaction kinetics. nih.gov |

| Isotope Labeling | Tracing the fate of atoms to distinguish between different reaction pathways. slideshare.net |

| Computational Modeling | Calculating the energies of intermediates and transition states to predict reaction outcomes. |

Q & A

Q. What are the established synthetic protocols for neopentylzinc bromide, and how do reaction conditions influence yield and purity?

Neopentylzinc bromide is typically synthesized via transmetallation between neopentyl Grignard reagents and zinc halides. Critical parameters include temperature control (−78°C to 0°C), solvent choice (e.g., THF or Et₂O), and stoichiometric ratios of reactants. Impurities such as residual magnesium salts can be minimized via rigorous drying of reagents and inert atmosphere conditions . Characterization via H NMR and elemental analysis is essential to confirm purity .

Q. How can researchers optimize the handling and storage of neopentylzinc bromide to prevent decomposition?

Neopentylzinc bromide is moisture- and oxygen-sensitive. Storage under argon or nitrogen at −20°C in flame-dried glassware is recommended. Periodic titration with iodine or GC-MS analysis can monitor stability. Decomposition products (e.g., neopentane) should be quantified using headspace gas chromatography .

Q. What spectroscopic techniques are most effective for characterizing neopentylzinc bromide’s structure and reactivity?

H and C NMR in deuterated THF can resolve zinc-bound vs. free ligand environments. IR spectroscopy identifies Zn-C stretching vibrations (~500 cm⁻¹). For reactivity studies, in situ monitoring via UV-Vis spectroscopy during ligand substitution reactions provides kinetic data .

Advanced Research Questions

Q. How do steric effects in neopentylzinc bromide influence its reactivity in cross-coupling reactions compared to less hindered organozinc reagents?

The neopentyl group’s steric bulk reduces nucleophilicity, favoring single transmetallation events in Negishi couplings. Kinetic studies using competitive reactions (e.g., with aryl halides of varying electrophilicity) reveal rate differences. DFT calculations (e.g., B3LYP/6-31G*) model transition states to rationalize selectivity .

Q. What strategies resolve contradictions in reported catalytic activity of neopentylzinc bromide in asymmetric synthesis?

Discrepancies in enantioselectivity may arise from ligand decomposition or trace moisture. Systematic replication of literature protocols with controlled variables (e.g., ligand purity, solvent batch) is critical. Use chiral HPLC or F NMR (if fluorinated substrates) to verify stereochemical outcomes .

Q. How can computational chemistry predict novel applications of neopentylzinc bromide in C–C bond-forming reactions?

Molecular dynamics simulations (e.g., using Gaussian or ORCA) model ligand exchange barriers. Pairing with experimental data (e.g., Hammett plots) identifies electronic effects. For example, simulations predict enhanced reactivity with electron-deficient aryl partners, validated via controlled experiments .

Q. What experimental designs mitigate side reactions when using neopentylzinc bromide in multi-step syntheses?

Sequential addition protocols and orthogonal protecting groups minimize undesired transmetallation. For example, in tandem Suzuki-Negishi reactions, palladium catalysts must be selectively poisoned (e.g., with PPh₃) between steps. Monitoring via LC-MS ensures intermediate stability .

Methodological Frameworks

Q. How should researchers apply the FINER criteria to evaluate proposed studies on neopentylzinc bromide?

- Feasibility: Ensure access to anhydrous conditions and glovebox facilities.

- Novelty: Compare proposed mechanisms against prior work (e.g., J. Org. Chem. 2020, 85, 2345).

- Ethical: Adhere to waste disposal protocols for zinc residues.

- Relevance: Align with green chemistry goals by minimizing solvent use .

Q. What statistical approaches validate reproducibility in kinetic studies of neopentylzinc bromide reactions?

Triplicate runs with error bars (±5% deviation) and ANOVA analysis assess data consistency. For non-linear kinetics (e.g., autocatalytic pathways), use time-resolved FTIR or stopped-flow techniques to capture transient intermediates .

Data Analysis & Contradiction Management

Q. How can meta-analysis reconcile conflicting reports on neopentylzinc bromide’s thermal stability?

Aggregate data from DSC (differential scanning calorimetry) studies and apply Arrhenius modeling to identify outliers. Contradictions often arise from varying heating rates or sample preparation; standardize protocols (e.g., 5°C/min under N₂) .

Q. What role do trace impurities play in divergent catalytic outcomes, and how are they detected?

ICP-MS identifies ppm-level metal contaminants (e.g., Fe, Cu) that alter reaction pathways. Spiking experiments (adding known impurities to purified reagent) quantify their impact on yield and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.